![molecular formula C9H10BNO6 B1586598 4-Ethoxycarbonyl-2-nitrophenylboronic acid CAS No. 5785-70-6](/img/structure/B1586598.png)
4-Ethoxycarbonyl-2-nitrophenylboronic acid
Overview
Description
4-Ethoxycarbonyl-2-nitrophenylboronic acid, abbreviated as 4-EC-2-NPBA, is an organic compound that is used in a variety of scientific and research applications. It is a boronic acid derivative of nitrophenol and is known for its unique properties, such as its ability to form a stable complex with a variety of organic substrates, as well as its low cost and availability. This compound has been studied extensively and is used in a wide range of scientific and research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs and therapies.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Ruthenium-Catalyzed Direct Arylation
4-Ethoxycarbonyl-2-nitrophenylboronic acid is also used in Ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines . This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules .
Dipolar Cycloadditions
This compound acts as a boronic acid catalyst used for mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Transposition of Allylic Alcohols
4-Ethoxycarbonyl-2-nitrophenylboronic acid is involved in the transposition of allylic alcohols . This reaction is a useful method for the rearrangement of allylic alcohols to carbonyl compounds .
Meyer-Schuster Rearrangements
This compound is a reactant involved in Meyer-Schuster rearrangements . This rearrangement is an organic reaction that transforms propargylic alcohol into an α,β-unsaturated carbonyl compound .
Copper-Catalyzed Halogenation
4-Ethoxycarbonyl-2-nitrophenylboronic acid is a reactant involved in copper-catalyzed halogenation . This reaction is a useful method for the introduction of halogen atoms into organic molecules .
properties
IUPAC Name |
(4-ethoxycarbonyl-2-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAYMSNTGTFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378438 | |
Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
CAS RN |
5785-70-6 | |
Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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